molecular formula C12H13N5O3S2 B2869668 N-(5-methylisoxazol-3-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide CAS No. 450346-72-2

N-(5-methylisoxazol-3-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide

Cat. No. B2869668
CAS RN: 450346-72-2
M. Wt: 339.39
InChI Key: HXRULOIGYGVCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methylisoxazol-3-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C12H13N5O3S2 and its molecular weight is 339.39. The purity is usually 95%.
BenchChem offers high-quality N-(5-methylisoxazol-3-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methylisoxazol-3-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Angiotensin II Receptor Antagonistic Activities

Kohara et al. (1996) explored the synthesis and biological activity of benzimidazole derivatives bearing acidic heterocycles, including the relevant chemical structure. They found these compounds to exhibit high affinity for the AT1 receptor and inhibit angiotensin II-induced pressor responses, suggesting potential applications in cardiovascular research (Kohara et al., 1996).

Ultra-Short Acting Hypnotic Potential

El-Subbagh et al. (2008) synthesized HIE-124, a compound structurally similar to the requested chemical, and evaluated its potential as an ultra-short acting hypnotic. The study found potent in vivo activity and a rapid onset of action, with potential applications in anesthesia (El-Subbagh et al., 2008).

Anticancer Applications Targeting MMP-9

Özdemir et al. (2017) investigated oxadiazole, thiadiazole, and triazole derivatives for their anticancer effects, focusing on MMP-9 inhibition. Their findings indicated that certain derivatives exhibit promising cytotoxic effects on human lung adenocarcinoma and rat glioma cell lines, highlighting potential applications in cancer research (Özdemir et al., 2017).

Anticonvulsant and Muscle Relaxant Activities

Sharma et al. (2013) synthesized and evaluated derivatives structurally related to the requested compound for their anticonvulsant and muscle relaxant activities. Their results indicated significant protection against seizures and muscle relaxant effects, suggesting applications in neurological research (Sharma et al., 2013).

Melatonergic Receptor Pharmacology

De la Fuente Revenga et al. (2015) explored melatonin-based compounds with reversed amides and azoles, including structures similar to the requested chemical. They assessed the compounds at melatonin receptors and their potential to promote neuronal differentiation, indicating neuropharmacological research applications (De la Fuente Revenga et al., 2015).

Antibacterial Activity

Several studies have synthesized compounds structurally related to the requested chemical and evaluated their antibacterial activities. These include the works of Lewis and Nelson (1979), highlighting applications in developing new antibacterial agents (Lewis & Nelson, 1979).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(8-oxo-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3S2/c1-7-5-8(16-20-7)13-10(19)6-21-12-15-17-4-2-3-9(18)14-11(17)22-12/h5H,2-4,6H2,1H3,(H,13,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRULOIGYGVCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN3CCCC(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methylisoxazol-3-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.